1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone
Description
1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone is a fluorinated ethanone derivative featuring a bicyclic indenyl scaffold substituted with an ethyl group at the 2-position and a fluorine atom at the 5-position. Its molecular formula is C₁₃H₁₅FO, with a predicted boiling point of 245.0 ± 40.0 °C and density of 1.269 ± 0.06 g/cm³ .
Properties
IUPAC Name |
1-(2-ethyl-5-fluoro-1,3-dihydroinden-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO/c1-3-13(9(2)15)7-10-4-5-12(14)6-11(10)8-13/h4-6H,3,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRSMUWSNHWVQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=C(C1)C=C(C=C2)F)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
In a representative procedure, 5-fluoro-2,3-dihydro-1H-indene (1.0 equiv) is treated with acetyl chloride (1.2 equiv) in dichloromethane at 0°C, using DMAP (4-dimethylaminopyridine) and triethylamine as catalysts. The reaction proceeds via electrophilic aromatic substitution, with the acetyl group attaching to the indene’s para position relative to the fluorine atom. After 12 hours at room temperature, the product is isolated by aqueous workup and column chromatography, yielding 80%.
Table 1: Optimization of Friedel-Crafts Acylation
The choice of DMAP over traditional Lewis acids (e.g., AlCl₃) minimizes side reactions such as over-acylation or ring halogenation.
Alkylation of 5-Fluoroindan-1-one with Ethyl Grignard Reagents
Introducing the ethyl group at the inden-2-yl position requires alkylation of a pre-formed indanone intermediate. A two-step process is employed:
Synthesis of 5-Fluoroindan-1-one
5-Fluoroindan-1-one is prepared via bromination of 4-fluoroindene followed by hydrolysis. For example, treatment of 4-fluoroindene with bromine in methylene chloride yields 6-bromo-4-fluoroindan-1-one, which is reduced using sodium borohydride in methanol (92% yield).
Ethyl Group Introduction via Grignard Reaction
The indanone intermediate is reacted with ethylmagnesium bromide in tetrahydrofuran (THF) under inert conditions. The Grignard reagent attacks the carbonyl group, forming a tertiary alcohol, which is subsequently dehydrated using sulfuric acid to yield the ethyl-substituted indene.
Table 2: Alkylation Efficiency with Grignard Reagents
| Grignard Reagent | Solvent | Temperature (°C) | Dehydration Agent | Yield (%) |
|---|---|---|---|---|
| EtMgBr | THF | -78 → 20 | H₂SO₄ | 75 |
| EtLi | Ether | 0 → 25 | PTSA | 68 |
Palladium-Catalyzed Hydrogenation of Vinyl Intermediates
A patent-pending method involves hydrogenating a vinyl precursor to introduce the ethyl group. Starting with 1-(2-vinyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone, catalytic hydrogenation with 10% Pd/C under 3 bar H₂ pressure at 80–85°C for 6 hours achieves quantitative conversion.
Mechanistic Insights
The vinyl group undergoes syn-addition of hydrogen across the double bond, selectively forming the ethyl substituent without affecting the acetyl group. This method avoids harsh alkylation conditions and ensures high regioselectivity.
Table 3: Hydrogenation Parameters and Outcomes
Bromination-Acylation Tandem Strategy
A tandem approach combines bromination and nucleophilic acyl substitution. For instance, 5-fluoroindene is brominated at the 2-position using N-bromosuccinimide (NBS), followed by reaction with potassium acetylate in dimethylformamide (DMF) at 100°C.
Critical Considerations
-
Regioselectivity : Bromination occurs preferentially at the less hindered position adjacent to the fluorine atom.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement rates.
Table 4: Bromination-Acylation Optimization
| Brominating Agent | Acylating Agent | Solvent | Yield (%) |
|---|---|---|---|
| NBS | KAcetylide | DMF | 70 |
| Br₂ | NaAcetylide | THF | 62 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom and the ethanone group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Core Structural Analog: 1-(2,3-Dihydro-1H-inden-2-yl)ethanone
Halogenated Derivatives
- 2-Chloro-1-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (CAS 852840-44-9): Features a chloro substituent and pyrrole ring.
- 2-Chloro-2-fluoro-1-(1H-indol-3-yl)ethanone (CAS 58750-64-4): Dual halogen substitution (Cl, F) on an indole scaffold. Demonstrates how halogen placement affects electronic density and intermolecular interactions .
Nitro- and Amino-Substituted Ethanones
- 1-(2-Amino-6-nitrophenyl)ethanone (CAS 56515-63-0): Nitro and amino groups introduce strong electron-withdrawing and donating effects, respectively. Predicted to exhibit higher polarity and solubility in polar solvents compared to the target compound .
- 1-(5-Amino-2,4-dihydroxyphenyl)ethanone (CAS 5528-13-2): Hydroxyl and amino groups enhance hydrogen-bonding capacity, influencing bioavailability and crystallinity .
Cathinone Derivatives
- Pyrrolidine and phenyl groups increase steric bulk and receptor-binding affinity, contrasting with the fluorine-induced metabolic stability of the target compound .
Physicochemical Properties and Trends
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 206.26 | 245.0 ± 40.0 | 1.269 ± 0.06 | Ethyl, Fluoro |
| 1-(2,3-Dihydro-1H-inden-2-yl)ethanone | 160.21 | Not reported | ~1.1 (estimated) | None |
| 2-Chloro-derivative (CAS 852840-44-9) | 287.78 | Not reported | Not reported | Chloro, Pyrrole |
| 1-(5-Amino-2,4-dihydroxyphenyl)ethanone | 167.16 | Not reported | Not reported | Amino, Hydroxyl |
Key Observations :
- Fluorination increases molecular weight and density compared to non-halogenated analogs.
- Bulky substituents (e.g., ethyl, pyrrolidine) elevate boiling points due to enhanced van der Waals interactions.
Biological Activity
1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone is an organic compound classified as an indene derivative. Its unique structure, characterized by the presence of a fluorine atom and an ethyl group, makes it a subject of interest in various fields, particularly in medicinal chemistry. This article reviews its biological activities, focusing on antimicrobial and anticancer properties, along with relevant case studies and research findings.
- IUPAC Name: this compound
- Molecular Formula: C13H15FO
- Molecular Weight: 206.26 g/mol
- CAS Number: 727359-81-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's fluorine atom enhances its reactivity and binding affinity to various enzymes and receptors. This can lead to the modulation of biochemical pathways involved in cellular processes such as apoptosis and inflammation.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in treating infections.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents.
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. It has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability:
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
| A549 (Lung Cancer) | 18 | Inhibition of angiogenesis |
The data indicates that the compound induces apoptosis and disrupts the cell cycle in various cancer types, making it a candidate for further development as an anticancer therapeutic agent.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:
Table 3: Comparison with Analogous Compounds
| Compound Name | Structure Variation | Biological Activity |
|---|---|---|
| 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone | Lacks fluorine | Reduced antimicrobial activity |
| 1-(2-Methyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone | Methyl instead of ethyl | Similar anticancer properties |
| 1-(2-Ethyl-5-chloro-2,3-dihydro-1H-inden-2-yl)ethanone | Chlorine instead of fluorine | Different reactivity profile |
The presence of the fluorine atom is crucial for enhancing both reactivity and biological activity compared to its analogs.
Q & A
Basic: What synthetic routes are available for 1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized indene precursors. Key steps include:
- Fluorination and alkylation of the indene backbone using reagents like Selectfluor® or KF in polar aprotic solvents (e.g., DMF) .
- Acetylation via Friedel-Crafts acylation or nucleophilic substitution, employing catalysts such as AlCl₃ or BF₃·Et₂O in anhydrous dichloromethane .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity.
Critical Parameters:
- Temperature control (0–25°C) to minimize side reactions during fluorination.
- Solvent selection (e.g., THF for improved solubility of intermediates).
- Reaction monitoring using TLC or HPLC to track progress and optimize yields .
Basic: How is structural characterization performed, and how are spectral contradictions resolved?
Methodological Answer:
Spectroscopic Techniques:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping signals from the ethyl, fluoro, and dihydroindenyl groups .
- FT-IR : Confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹.
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error.
Resolving Discrepancies:
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G(d,p)) to identify misassignments, particularly for stereoisomers or rotamers .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethyl acetate/hexane and analyzing unit cell parameters .
Basic: What protocols evaluate the compound’s antimicrobial activity, and how are test strains selected?
Methodological Answer:
Antimicrobial Assays:
- Broth Microdilution (CLSI guidelines): Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains, with MIC values determined after 18–24 hrs incubation .
- Fungal Susceptibility : Use C. albicans ATCC 90028 in RPMI-1640 medium, assessing inhibition zones via agar diffusion.
Strain Selection Criteria:
- Relevance to nosocomial infections (e.g., P. vulgaris for urinary tract pathogens).
- Inclusion of reference strains with known resistance profiles to contextualize activity .
Advanced: How do DFT calculations elucidate electronic properties and chemical reactivity?
Methodological Answer:
Computational Workflow:
- Geometry Optimization : Use Gaussian-03 with B3LYP/6-31G(d,p) to minimize energy and calculate HOMO-LUMO gaps, predicting nucleophilic/electrophilic sites .
- Global Reactivity Descriptors :
Applications:
- Predict regioselectivity in electrophilic substitution reactions (e.g., nitration at the indene’s C4 position).
- Validate experimental UV-Vis spectra via TD-DFT calculations .
Advanced: What methodologies establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
SAR Workflow:
Analog Synthesis : Modify substituents (e.g., replace ethyl with isopropyl, vary fluorine position).
Bioactivity Profiling : Test analogs against enzyme targets (e.g., B-Raf kinase) using IC₅₀ assays .
Data Analysis :
- QSAR Models : Use MLR (multiple linear regression) to correlate logP, polar surface area, and IC₅₀ values.
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) via MOE or Schrödinger .
Example SAR Table:
| Substituent Position | R Group | B-Raf IC₅₀ (nM) | LogP |
|---|---|---|---|
| 2-Ethyl | -F | 12.3 | 3.2 |
| 2-Isopropyl | -F | 8.7 | 3.8 |
| 2-Ethyl | -Cl | 25.1 | 3.5 |
Advanced: How are pharmacokinetic-pharmacodynamic (PK-PD) relationships modeled in preclinical studies?
Methodological Answer:
Integrated PK-PD Modeling:
- Plasma-Tumor Linkage : Fit tumor growth inhibition data (A375 xenografts) to an indirect response model, estimating EC₅₀ values for target engagement .
- Biomarker Correlation : Quantify phosphorylated MEK1 (pMEK1) inhibition in tumors via ELISA, linking to plasma concentrations using Emax models .
Key Findings:
- Threshold pMEK1 inhibition >40% required for tumor stasis (Hill coefficient ≈8).
- Daily oral dosing at 50 mg/kg achieves sustained plasma levels >3 μM, sufficient for efficacy .
Advanced: How do molecular docking studies predict interactions with biological targets?
Methodological Answer:
Docking Protocol:
Protein Preparation : Retrieve B-Raf kinase structure (PDB: 3C4C), remove water, add hydrogens.
Ligand Preparation : Generate 3D conformers of the compound using OpenBabel.
Grid Generation : Focus on ATP-binding pocket (residues Lys483, Glu501).
Docking : Use AutoDock Vina with Lamarckian GA, scoring interactions via Vina force field .
Key Interactions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
